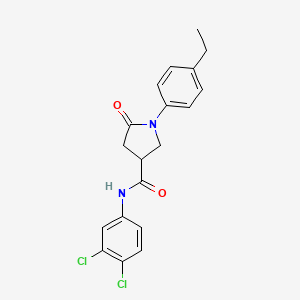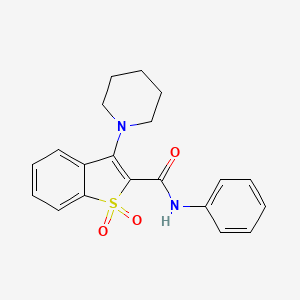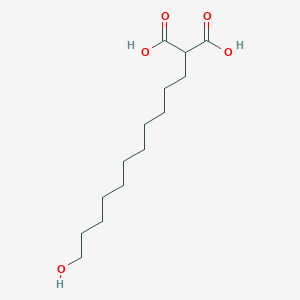![molecular formula C16H14N2OS2 B4956627 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4956627.png)
8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. It has also been shown to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing their aggregation.
Biochemical and Physiological Effects:
Studies have shown that 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of beta-amyloid peptides, and exhibit antibacterial and antifungal properties. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on cells. Additionally, this compound has been shown to have a high selectivity for cancer cells, making it a promising candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Additionally, further research can be conducted to explore its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Furthermore, studies can be conducted to improve its solubility in water, which can make it easier to work with in lab experiments. Overall, the potential applications of 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one make it a promising compound for further research.
Synthesemethoden
The synthesis of 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been reported using various methods. One of the most commonly used methods is the one-pot synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which is then reacted with ethyl 2-bromoacetate and 2,4-dichloro-5-nitropyrimidine to obtain the desired compound. Other methods include the reaction of 2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine-5-thione with ethyl 2-bromoacetate and 2,4-dichloro-5-nitropyrimidine, and the reaction of 2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine-5-thione with ethyl 2-chloroacetate and 2,4-dichloro-5-nitropyrimidine.
Wissenschaftliche Forschungsanwendungen
8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been studied for its potential applications in various fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides. Additionally, this compound has been studied for its potential use as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
13-ethyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-2-18-15(19)12-11-8-7-9-5-3-4-6-10(9)13(11)21-14(12)17-16(18)20/h3-6H,2,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTBHTOGGATHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC3=C2CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-9-sulfanyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4956547.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4956564.png)
![ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4956569.png)
![2-(2-bromophenyl)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4956577.png)

![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4956584.png)

![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
![N~1~-isopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4956596.png)

![ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate](/img/structure/B4956608.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4956643.png)